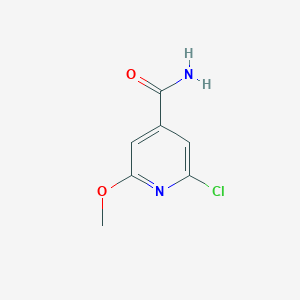

4-(3,4-二氯苄氧基)肉桂酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of cinnamic acid derivatives often involves catalytic asymmetric synthesis or direct synthesis methods. For instance, a novel and practical asymmetric synthesis of chiral glycidic acid derivatives, which are key intermediates in various chemical syntheses, has been developed using chiral dioxirane-mediated catalytic asymmetric epoxidation of cinnamic acid derivatives (Imashiro & Seki, 2004). Another approach involves the direct synthesis of cinnamic acids from aromatic aldehydes and aliphatic carboxylic acids in the presence of boron tribromide, demonstrating the versatility of cinnamic acid synthesis (Chiriac, Tanasă, & Onciu, 2005).

Molecular Structure Analysis

Cinnamic acid derivatives have been extensively analyzed for their molecular structures, showcasing a wide range of functional groups and structural motifs conducive to various chemical reactions. For example, crystal structure determination of specific cinnamic acid derivatives reveals insights into their molecular geometry and potential reactivity (Xiao, 2008).

Chemical Reactions and Properties

Cinnamic acids undergo diverse chemical reactions, including halogenation, which can introduce various functional groups into the molecule, thereby modifying its properties (Yamada, Itoh, & Izumi, 1985). Additionally, cinnamic acid derivatives are substrates for enzymes like cinnamate 4-hydroxylase, leading to hydroxylation reactions that further expand the chemical diversity and potential applications of these compounds (Chen, Jiang, & Morgan, 2007).

Physical Properties Analysis

The physical properties of cinnamic acid derivatives, such as their solubility, melting points, and crystalline structure, are crucial for their practical applications in materials science and chemical engineering. Studies have shown that modifications to the cinnamic acid structure can lead to significant changes in these physical properties, affecting their usability in various industrial processes.

Chemical Properties Analysis

The chemical properties of cinnamic acid derivatives, including their reactivity, stability, and interactions with other molecules, are of great interest. For example, the antioxidant and antimicrobial properties of cinnamic acids are well-documented, with specific derivatives showing potential for applications in food preservation and as therapeutic agents (Natella, Nardini, Di Felice, & Scaccini, 1999).

科学研究应用

酶催化的羟基化和新化合物形成

Chen、Jiang和Morgan(2007)进行的研究调查了各种肉桂酸衍生物的酶催化羟基化,包括4-(3,4-二氯苄氧基)肉桂酸。他们研究了肉桂酸4-羟基化酶(C4H)如何代谢这些衍生物,导致新化合物的形成,如4-羟基-2-氯肉桂酸和4-羟基-2-乙氧基肉桂酸,这些化合物以前尚未报道。该研究提供了关于C4H对这些类似物的动力学参数的见解,扩展了我们对酶反应中肉桂酸衍生物的理解(Chen, Jiang, & Morgan, 2007)。

抗氧化和抗癌特性

Pontiki、Hadjipavlou-Litina、Litinas和Geromichalos(2014)合成了简单的肉桂酸,包括4-(3,4-二氯苄氧基)肉桂酸的衍生物,并评估了它们的抗氧化、抗炎和细胞毒性特性。这些化合物在各种抗氧化试验中表现出显著活性,并评估了它们在不同癌细胞系增殖抑制价值,表明具有作为抗癌剂的潜力(Pontiki et al., 2014)。

在植物防御机制中的应用

Schoch、Nikov、Alworth和Werck-Reichhart(2002)的研究探讨了肉桂酸4-羟基化酶(C4H)在植物防御中的作用,特别是在水杨酸(SA)的合成中的作用,SA是植物疾病抗性的重要触发器。他们开发了C4H的特异性抑制剂,将肉桂酸重定向到SA的合成,从而增强植物的防御机制。这项研究突显了肉桂酸衍生物在改善植物对疾病的抵抗力方面的潜在应用(Schoch et al., 2002)。

抗氧化活性评价

Oladimeji、Essien、Sheriff和Alemika(2019)评估了肉桂酸及其衍生物的抗氧化活性。他们确定了酯化等修饰增强了肉桂酸的抗氧化活性。这意味着4-(3,4-二氯苄氧基)肉桂酸的衍生物可能表现出改善的抗氧化性能,这对药理学和工业应用具有相关性(Oladimeji et al., 2019)。

在手性环氧乙酸衍生物合成中的应用

Imashiro和Seki(2004)使用肉桂酸衍生物开发了手性环氧乙酸衍生物的不对称合成。这种方法提供了合成药物关键中间体的新方法,展示了肉桂酸衍生物在合成复杂有机化合物中的实用性(Imashiro & Seki, 2004)。

安全和危害

属性

IUPAC Name |

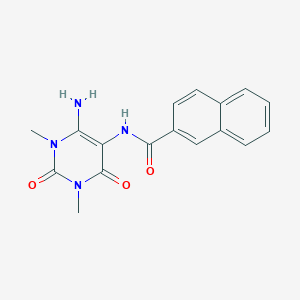

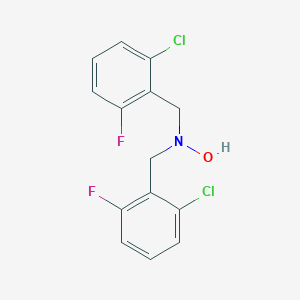

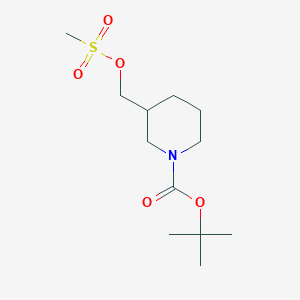

(E)-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2O3/c17-14-7-3-12(9-15(14)18)10-21-13-5-1-11(2-6-13)4-8-16(19)20/h1-9H,10H2,(H,19,20)/b8-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGTVZGVCDADUBF-XBXARRHUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)OCC2=CC(=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)O)OCC2=CC(=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,4-Dichlorobenzyloxy)cinnamic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,5R,8R)-6-oxa-2,3-diazabicyclo[3.2.1]octan-8-ol](/img/structure/B71527.png)